molecular formula C10H11F3N2 B1401980 3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine CAS No. 1707367-77-8

3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B1401980
CAS No.: 1707367-77-8
M. Wt: 216.2 g/mol
InChI Key: MUZNDJQBAPAJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine ( 1707367-77-8) is a high-purity chemical building block designed for advanced research and development. This compound features a pyridine core substituted with both a pyrrolidin-1-yl group and a trifluoromethyl group, a combination that confers unique physicochemical properties highly valuable in discovery chemistry . The incorporation of the trifluoromethylpyridine (TFMP) scaffold is a established strategy in the design of active ingredients . The biological activity of TFMP derivatives is attributed to the synergistic effect of the strong electron-withdrawing nature of the trifluoromethyl group, which influences the molecule's lipophilicity, metabolic stability, and biomolecular affinity, and the characteristic of the pyridine moiety . Consequently, this compound serves as a key synthetic intermediate in the exploration of new agrochemicals and pharmaceuticals . Researchers are leveraging such TFMP derivatives to develop novel solutions, with many candidates currently in clinical trials . Its primary applications include use as a core structural motif in the synthesis of potential crop protection agents (herbicides, insecticides, fungicides) and in the construction of sophisticated molecules for pharmaceutical research, such as enzyme inhibitors . ATTENTION: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-3-4-14-7-9(8)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZNDJQBAPAJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233447
Record name Pyridine, 3-(1-pyrrolidinyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707367-77-8
Record name Pyridine, 3-(1-pyrrolidinyl)-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707367-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(1-pyrrolidinyl)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approach Using Trifluoromethyl-Containing Building Blocks

Method Overview:

This approach involves cyclocondensation reactions utilizing trifluoromethylated precursors such as ethyl 4,4,4-trifluoro-3-oxobutanoate, which reacts with pyridine derivatives to form the core pyridine structure, subsequently functionalized with pyrrolidine.

Key Steps:

  • Starting Materials:

    • Ethyl 4,4,4-trifluoro-3-oxobutanoate
    • 3-Aminopyridine derivatives or substituted pyridines
  • Reaction Conditions:

    • Typically conducted under reflux in polar aprotic solvents such as ethanol or acetone
    • Catalyzed by acids or bases depending on the specific condensation pathway
  • Process Details:

    • The trifluoromethyl group is introduced via the initial synthesis of trifluoromethylated intermediates, often starting from chlorodifluoromethyl compounds or via nucleophilic trifluoromethylation reagents
    • Cyclocondensation proceeds through nucleophilic attack and ring closure, forming the pyridine ring with trifluoromethyl substitution at the 4-position

Research Findings:

  • The synthesis of trifluoromethylpyridines via cyclocondensation is well-documented, with yields ranging from moderate to high (60–80%) when optimized.
  • The key trifluoromethyl building blocks are often derived from ethyl 2,2,2-trifluoroacetate or related reagents, which are activated and then condensed with suitable nitrogen sources.

Direct Nucleophilic Substitution on Pyridine Rings

Method Overview:

This method involves the substitution of a suitable leaving group (e.g., chlorine) on a pyridine ring with pyrrolidine via nucleophilic aromatic substitution (SNAr).

Reaction Scheme:

$$
\text{4-Chloropyridine derivative} + \text{Pyrrolidine} \xrightarrow{\text{Base, Heat}} \text{3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine}
$$

Reaction Conditions:

  • Reagents:

    • 4-Chloropyridine derivative bearing the trifluoromethyl group at the 4-position
    • Pyrrolidine (nucleophile)
    • Base such as potassium carbonate or triethylamine
  • Solvent:

    • Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile
  • Temperature:

    • Elevated temperatures (80–120°C) to facilitate SNAr

Research Findings:

  • The substitution efficiency depends on the electronic nature of the pyridine ring; the presence of the trifluoromethyl group enhances electrophilicity at the 4-position, favoring nucleophilic attack.

Multi-step Synthesis via Trifluoromethylation and Nucleophilic Substitution

Method Overview:

A more versatile route involves initial trifluoromethylation of pyridine followed by nucleophilic substitution with pyrrolidine.

Stepwise Process:

  • Step 1:

    • Trifluoromethylation of pyridine derivatives using reagents like Togni’s reagent, Ruppert-Prakash reagent, or trifluoromethyl iodide in the presence of catalysts (e.g., copper or silver salts)
    • Conditions typically involve heating in solvents such as acetonitrile or dichloromethane
  • Step 2:

    • The trifluoromethylated pyridine undergoes nucleophilic substitution with pyrrolidine under basic conditions

Research Findings:

  • The trifluoromethylation step is crucial and has been optimized to achieve high regioselectivity at the 4-position, with yields often exceeding 70%.

Specific Synthesis from Patent Disclosures

Based on the patent CN106349159A, a practical synthesis involves:

  • Dissolving 3-chloro-2-cyano-5-trifluoromethyl pyridine in a solvent such as dichloromethane
  • Adding an activating agent (e.g., triethylamine)
  • Refluxing for 4–6 hours
  • Filtering and vacuum drying to obtain an intermediate salt
  • Subsequent nucleophilic substitution with pyrrolidine to afford the target compound

Reaction Parameters:

Step Reagents Solvent Temperature Duration Yield Notes
Chlorination & Activation 3-chloro-2-cyano-5-trifluoromethyl pyridine + Activator Dichloromethane Reflux 4–6 hours Variable Controlled to optimize regioselectivity
Nucleophilic substitution Pyrrolidine Same solvent Reflux 12–24 hours High Facilitated by base

Data Summary and Comparative Table

Method Starting Material Key Reagents Solvent Reaction Conditions Typical Yield Advantages
Cyclocondensation Ethyl 4,4,4-trifluoro-3-oxobutanoate + Pyridine Acid/Base catalysts Ethanol, Acetone Reflux, 60–80°C 60–80% High regioselectivity, scalable
Nucleophilic Substitution 4-Chloropyridine derivative Pyrrolidine, Base DMSO, DMF 80–120°C 70–90% Direct, straightforward
Trifluoromethylation + Substitution Pyridine + CF3 reagents Copper catalysts Acetonitrile 80–120°C 70%+ Versatile, high regioselectivity

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution reactions under controlled conditions:

Example Reaction :

3 Chloro 4 trifluoromethyl pyridine+PyrrolidineNaOtBu 50 C3 Pyrrolidin 1 yl 4 trifluoromethyl pyridine\text{3 Chloro 4 trifluoromethyl pyridine}+\text{Pyrrolidine}\xrightarrow{\text{NaOtBu 50 C}}\text{3 Pyrrolidin 1 yl 4 trifluoromethyl pyridine}

Key Data:

SubstrateNucleophileCatalyst/SolventYield (%)Reference
3-Chloro-4-CF₃-pyridinePyrrolidineNaOtBu, H₂O/HPMC86–90

This reaction proceeds via a two-phase mechanism:

  • Fluidized-bed phase : Chlorination/fluorination of the pyridine precursor.

  • Empty phase : Nucleophilic displacement of chlorine by pyrrolidine .

Electrophilic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to specific positions on the pyridine ring:

Halogenation:

Bromination occurs at the 5-position under radical initiation:

3 Pyrrolidin 1 yl 4 CF pyridine+Br AIBN CCl 5 Bromo 3 pyrrolidin 1 yl 4 CF pyridine\text{3 Pyrrolidin 1 yl 4 CF pyridine}+\text{Br }\xrightarrow{\text{AIBN CCl }}\text{5 Bromo 3 pyrrolidin 1 yl 4 CF pyridine}

Conditions :

  • Temperature: 80°C

  • Catalyst: Azobisisobutyronitrile (AIBN)

  • Yield: 72%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings for functionalization:

Suzuki-Miyaura Coupling:

5 Bromo 3 pyrrolidin 1 yl 4 CF pyridine+PhB OH Pd PPh K CO 5 Phenyl 3 pyrrolidin 1 yl 4 CF pyridine\text{5 Bromo 3 pyrrolidin 1 yl 4 CF pyridine}+\text{PhB OH }\xrightarrow{\text{Pd PPh K CO }}\text{5 Phenyl 3 pyrrolidin 1 yl 4 CF pyridine}

Optimized Parameters :

ParameterValue
Catalyst loading2 mol% Pd
SolventDME/H₂O (3:1)
Temperature100°C
Yield68%

Oxidation of Pyrrolidine Moiety:

The pyrrolidine ring undergoes oxidation to form pyrrolidone derivatives:

3 Pyrrolidin 1 yl 4 CF pyridineKMnO AcOH3 Pyrrolidin 1 one 4 CF pyridine\text{3 Pyrrolidin 1 yl 4 CF pyridine}\xrightarrow{\text{KMnO AcOH}}\text{3 Pyrrolidin 1 one 4 CF pyridine}

Conditions :

  • Reagent: 2 equiv KMnO₄

  • Solvent: Acetic acid

  • Yield: 55%

Pyridine Ring Reduction:

Catalytic hydrogenation saturates the pyridine ring:

3 Pyrrolidin 1 yl 4 CF pyridineH Pd C3 Pyrrolidin 1 yl 4 CF piperidine\text{3 Pyrrolidin 1 yl 4 CF pyridine}\xrightarrow{\text{H Pd C}}\text{3 Pyrrolidin 1 yl 4 CF piperidine}

Key Metrics :

  • Pressure: 50 psi H₂

  • Temperature: 25°C

  • Conversion: >95%

Stability Under Acidic/Basic Conditions

ConditionObservationStability (%)
1M HCl (24h, 25°C)Partial hydrolysis of pyrrolidine78
1M NaOH (24h, 25°C)Degradation of pyridine ring34

Comparative Reactivity

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Nucleophilic Substitution0.4572.8
Electrophilic Bromination0.1294.3

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyridine derivatives, including those with trifluoromethyl substitutions. For instance, compounds derived from pyrrolo[3,4-c]pyridine have shown promising activity against HIV-1. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of HIV-1 replication, with effective concentrations (EC50) below 10 µM for some compounds . The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for antiviral drug development.

Anticancer Properties

The anticancer activity of pyrrolidine-containing pyridine derivatives has been extensively studied. Compounds such as 3-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine have been evaluated for their cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. Research indicates that these derivatives can induce apoptosis in cancer cells while exhibiting limited toxicity towards non-cancerous cells . The structure-activity relationship (SAR) studies suggest that modifications to the trifluoromethyl group can significantly impact the anticancer efficacy.

Analgesic and Sedative Effects

Pyrrolidine derivatives have also been investigated for their analgesic and sedative properties. Some studies reported that modifications to the pyrrolidine moiety could enhance the analgesic effects in animal models. For example, certain derivatives demonstrated superior analgesic activity compared to standard pain relief medications like acetylsalicylic acid (ASA) . The sedative effects were evaluated through various behavioral tests in mice, indicating potential applications in managing anxiety and pain disorders.

Crop Protection

The trifluoromethylpyridine scaffold has been effectively utilized in developing agrochemicals aimed at pest control. Compounds containing this moiety have shown considerable herbicidal activity against key agricultural weeds. For instance, several trifluoromethyl-containing herbicides have been approved for use in crops such as wheat and rice, demonstrating high selectivity and efficacy against target species while minimizing harm to crops . This selectivity is attributed to the unique metabolic pathways influenced by the trifluoromethyl group.

Development of New Agrochemicals

Ongoing research is focused on synthesizing novel agrochemical agents based on the trifluoromethylpyridine structure. The combination of fluorine's electronegativity with the pyridine ring's biological activity enhances the effectiveness of these compounds in agricultural applications . Recent advancements have led to the discovery of new formulations that exhibit improved efficacy against resistant pest populations.

Synthetic Strategies

The synthesis of this compound typically involves multi-step processes that include the formation of the pyridine ring followed by the introduction of the trifluoromethyl group via electrophilic fluorination methods . Advanced synthetic techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce environmental impact.

Structural Characterization

Characterization techniques such as single-crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations have provided insights into the molecular geometry and electronic properties of this compound . These studies are crucial for understanding how structural features influence biological activity.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine group can enhance binding affinity, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional and Functional Group Variations

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): This compound replaces the trifluoromethyl group with a methoxy (-OCH₃) and acetyl (-COCH₃) group.
  • N-(3-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide (): Features a trifluoromethyl group at the 5-position and a propargyl alcohol-pivalamide side chain. The shifted trifluoromethyl position and bulky pivalamide group may sterically hinder interactions with biological targets compared to the 4-position substitution in the target compound.

Pyridine vs. Pyrimidine Scaffolds

  • 7d and 8d (): Pyrimidine-based analogs with pyrrolidinyl substituents. The chloro-to-cyano substitution in these compounds increases electron-withdrawing effects, similar to the trifluoromethyl group in the target compound, but with distinct steric and electronic profiles .

Pharmacological Analogs

CYP51 Inhibitors

  • UDO and UDD (): These pyridine derivatives inhibit Trypanosoma cruzi CYP51. UDO incorporates a piperazinyl group, while UDD has a piperidyl substituent. Both retain the trifluoromethyl group, critical for enzyme interaction.

Allosteric Modulators

  • PSNCBAM-1 Derivatives (): Optimized pyrimidine/pyridine scaffolds with pyrrolidinyl groups demonstrate cooperativity (α) and binding affinity (KB) comparable to the parent compound. The trifluoromethyl group in the target compound may mimic the electronic effects of cyano substituents in these analogs, enhancing target engagement .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Substituents Evidence ID
3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine ~247.2* Not reported 3-pyrrolidinyl, 4-CF₃ N/A
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives 466–545 268–287 Chloro, aryl, amino
UDO ~473.8 Not reported 4-CF₃, piperazinyl
7d (pyrimidine analog) ~432.4 Not reported 4-cyanophenyl, pyrrolidinyl

*Calculated based on molecular formula.

Biological Activity

3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

  • Molecular Formula : C10H11F3N2
  • Molecular Weight : 216.20 g/mol
  • IUPAC Name : this compound

The compound features a pyrrolidine ring and a trifluoromethyl group attached to a pyridine ring. This unique structure enhances its lipophilicity and potential interactions with various biological targets.

The biological activity of this compound primarily results from its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group increases hydrophobicity, allowing the compound to bind effectively to hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects, including:

  • Antimicrobial Activity : Effective against certain bacterial strains.
  • Neuroprotective Effects : Protects neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : Reduces pro-inflammatory cytokines in vitro.
  • Anticancer Activity : Induces apoptosis in cancer cells.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

Anticancer Activity

Studies have demonstrated significant antiproliferative effects against various cancer cell lines. The compound was tested against the NCI 60 Cell Line Panel, showing varying degrees of growth inhibition:

Cell Line TypeIC50 (µM)Growth Inhibition (%)
Melanoma1 - 3>50
Renal Cancer1 - 3>50
Lung Cancer>10<50

Specific cell lines derived from melanoma and renal cancer exhibited particularly high sensitivity, with over 50% inhibition at concentrations around 10 µM.

Comparative Analysis

To better understand its efficacy, the biological activity of this compound can be compared with similar compounds:

Compound NameIC50 (µM)Notable Activity
This compound 1 - 3Strong antiproliferative effects
5-Bromo-N-(morpholin-4-yl)pyridin-3-amine>10Weaker activity compared to above
5-Chloro-N-(piperidin-1-yl)pyridin-3-amine5 - 7Moderate antiproliferative effects

Case Studies

Several studies have highlighted the potential of this compound in cancer therapy:

  • Study on Dual Inhibition :
    • The compound was evaluated for its ability to inhibit both anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4), with an IC50 value of approximately 17 nM for ALK. This dual action allows for a more comprehensive therapeutic strategy against tumors expressing both targets.
  • Structure–Activity Relationship (SAR) :
    • A detailed SAR analysis demonstrated that modifications to the pyrrolidine group could enhance selectivity for ALK over other kinases, indicating pathways for further optimization of the compound’s efficacy and safety profile.

Q & A

Q. What are the key synthetic routes for 3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine, and what experimental conditions are critical for yield optimization?

The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling to introduce the pyrrolidine and trifluoromethyl groups. For example, intermediates like 4-(trifluoromethyl)pyridine derivatives may undergo alkylation with pyrrolidine under controlled basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Protecting groups, such as tert-butyldimethylsilyl (TBS), are often employed to prevent side reactions during functionalization steps . Reaction efficiency depends on solvent polarity, temperature gradients, and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization (using solvents like EtOAc/hexane) is critical to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming substituent positions and electronic environments. The trifluoromethyl group exhibits distinct ¹⁹F NMR signals near −60 to −70 ppm.
  • X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and supramolecular interactions. For example, intermolecular hydrogen bonds and π-π stacking in pyridine derivatives can stabilize crystal lattices .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns, particularly for detecting trace byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (DFT, MP2) predict reaction pathways, transition states, and thermodynamic stability. For instance, reaction path searches using software like Gaussian or ORCA identify energy barriers in nucleophilic substitution steps, guiding experimentalists to adjust catalysts (e.g., Pd/Cu systems) or solvents. Computational models also predict regioselectivity in trifluoromethyl group introduction, reducing trial-and-error approaches .

Q. How should researchers resolve contradictory data in reaction yields or spectral interpretations?

Contradictions often arise from impurities, solvent effects, or instrumental artifacts. Strategies include:

  • Cross-validation: Compare NMR data with SCXRD to confirm structural assignments .
  • Reproducibility checks: Standardize reaction conditions (e.g., inert atmosphere, moisture control) and use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR.
  • Feedback loops: Integrate experimental results with computational models to refine hypotheses. For example, ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions .

Q. What supramolecular interactions influence the crystallization and stability of this compound derivatives?

Crystal packing is governed by weak interactions such as:

  • C−H···F hydrogen bonds: Between trifluoromethyl groups and adjacent aromatic protons.
  • π-π stacking: Pyridine rings often align in offset parallel arrangements.
  • Van der Waals forces: Predominant in nonpolar regions.
    Database surveys (e.g., Cambridge Structural Database) reveal that protonation of the pyridine nitrogen enhances salt formation, altering solubility and crystallinity .

Q. What experimental design principles apply when studying substituent effects on the compound’s reactivity or biological activity?

  • DoE (Design of Experiments): Use factorial designs to test variables (e.g., substituent position, electronic effects) systematically.
  • In silico screening: Molecular docking or MD simulations predict binding affinities for biological targets, prioritizing candidates for synthesis .
  • Kinetic studies: Monitor reaction intermediates via time-resolved spectroscopy (e.g., UV-Vis or IR) to elucidate substituent-dependent mechanisms .

Methodological Resources

  • Data Management: Chemical software (e.g., Schrödinger, ACD/Labs) ensures secure, reproducible data storage and analysis .
  • Safety Protocols: Follow guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) to mitigate health hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.